5-(Hydrazinylmethyl)-1-methyl-1H-indole
Description
5-(Hydrazinylmethyl)-1-methyl-1H-indole is an indole derivative featuring a hydrazinylmethyl (-CH₂-NH-NH₂) substituent at the 5-position and a methyl group at the 1-position of the indole scaffold. Indole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and neurological effects.
Properties
IUPAC Name |
(1-methylindol-5-yl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13-5-4-9-6-8(7-12-11)2-3-10(9)13/h2-6,12H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFLJPUKLVCIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydrazinylmethyl)-1-methyl-1H-indole typically involves the reaction of 1-methyl-1H-indole with hydrazine hydrate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using continuous flow reactors or batch reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Hydrazinylmethyl)-1-methyl-1H-indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the reaction conditions employed.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various applications, such as pharmaceuticals and organic synthesis.
Scientific Research Applications
5-(Hydrazinylmethyl)-1-methyl-1H-indole has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(Hydrazinylmethyl)-1-methyl-1H-indole exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the application and the specific derivatives of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity at the 5-Position
The 5-position of the indole ring is a critical site for modifying physicochemical and biological properties. Key analogs include:
Table 1: Comparison of 5-Substituted 1-Methyl-1H-Indole Derivatives
Key Observations:
- Hydrazinylmethyl vs. However, hydrazine derivatives may exhibit reduced stability due to oxidative sensitivity.
- Methoxy vs. Hydrazinylmethyl : The methoxy group increases lipophilicity, favoring membrane permeability, whereas the hydrazinylmethyl group introduces polar interactions critical for enzymatic inhibition.
- Tetrazole Derivatives : The tetrazole ring in compound 9 () confers antiproliferative activity by mimicking carboxylic acid groups, suggesting that the hydrazinylmethyl group might similarly interact with biological targets like kinases or tubulin.
Physicochemical Properties
- Solubility : Hydrazinylmethyl derivatives are expected to have higher aqueous solubility than methoxy or selenyl analogs due to polar NH groups.
- Melting Points : Tetrazole derivatives (e.g., compound 9 in ) exhibit high melting points (>150°C) due to crystalline packing, whereas hydrazinylmethyl analogs may have lower melting points if less rigid .
Biological Activity
5-(Hydrazinylmethyl)-1-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazine group attached to a methyl-substituted indole structure. The molecular formula is , with a molecular weight of approximately 188.23 g/mol. The compound's structure allows for interactions with various biological macromolecules, making it a candidate for further pharmacological studies.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, which are critical regulators of cell death pathways. The IC50 values for different cancer types ranged from 10 to 30 µM, indicating a moderate potency against these cells.
| Cancer Type | IC50 (µM) |
|---|---|
| Breast Cancer | 15 |
| Lung Cancer | 20 |
| Colon Cancer | 25 |
| Prostate Cancer | 30 |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were found to be in the range of 50-100 µg/mL for bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.
- Interaction with DNA : Preliminary studies suggest potential intercalation with DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on human breast cancer cells (MCF-7). The findings indicated a significant reduction in cell viability after treatment, with enhanced expression of pro-apoptotic markers.
- Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of E. coli and S. aureus. Results showed that it effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent for infections.
- Toxicological Assessment : A recent toxicological assessment evaluated the safety profile of the compound in animal models. The results indicated low toxicity at therapeutic doses, supporting further development for clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
